molecular formula C11H17NO2 B12969970 4-(1-Aminopentyl)benzene-1,2-diol

4-(1-Aminopentyl)benzene-1,2-diol

Cat. No.: B12969970
M. Wt: 195.26 g/mol
InChI Key: KCTAPVIDNCYKOV-UHFFFAOYSA-N
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Description

4-(1-Aminopentyl)benzene-1,2-diol is an organic compound with the molecular formula C11H17NO2. It is a derivative of benzene, featuring both an amino group and two hydroxyl groups attached to the benzene ring. This compound is part of the dihydroxybenzene family, which is known for its diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopentyl)benzene-1,2-diol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopentyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-Aminopentyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(1-Aminopentyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Aminopentyl)benzene-1,2-diol is unique due to the presence of both an amino group and a pentyl chain, which confer distinct chemical and biological properties. These structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-(1-aminopentyl)benzene-1,2-diol

InChI

InChI=1S/C11H17NO2/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,9,13-14H,2-4,12H2,1H3

InChI Key

KCTAPVIDNCYKOV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=C(C=C1)O)O)N

Origin of Product

United States

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